2,4-Dimethoxy-6-methylbenzenesulfonyl chloride

Description

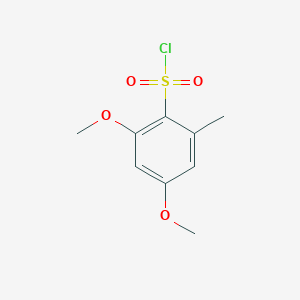

2,4-Dimethoxy-6-methylbenzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring substituted with two methoxy (-OCH₃) groups at positions 2 and 4 and a methyl (-CH₃) group at position 4. This compound is primarily utilized in organic synthesis, particularly as a sulfonating agent or intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electrophilic sulfonyl chloride group, which participates in nucleophilic substitution reactions.

Properties

IUPAC Name |

2,4-dimethoxy-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYLBPZJGWPURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electronic and Steric Effects of Substituents

The benzene ring in this compound bears methoxy groups at positions 2 and 4, a methyl group at position 6, and a sulfonyl chloride moiety at position 1. Methoxy groups, as strong electron-donating substituents, activate the ring toward electrophilic substitution while directing incoming electrophiles to ortho and para positions relative to themselves. However, the methyl group at position 6 introduces steric hindrance, complicating regioselective sulfonation. Computational studies suggest that the sulfonyl chloride group preferentially occupies the position least hindered by the methyl group, though experimental verification under varying conditions remains critical.

Diazotization and Sandmeyer-Type Sulfonation

Traditional Aqueous-Phase Diazotization

The classical Sandmeyer reaction involves diazotizing 2,4-dimethoxy-6-methylaniline in aqueous hydrochloric acid with sodium nitrite, followed by treatment with sulfur dioxide and chlorine gas in the presence of copper(I) chloride.

Procedure:

- Diazotization:

- Sulfonation:

Challenges:

Non-Aqueous Diazotization with Isoamyl Nitrite

A patented methodology employs isoamyl nitrite as a diazotizing agent in tetrahydrofuran or acetonitrile, enhancing diazonium salt stability and reaction efficiency.

Optimized Protocol:

- Diazotization:

- Malonate Coupling and Sulfonation:

Advantages:

- Non-aqueous conditions suppress hydrolysis, improving yields to 85–92%.

- Isoamyl nitrite’s slow decomposition kinetics enhance reaction control, reducing byproduct formation.

Chlorosulfonation of the Parent Hydrocarbon

Direct Chlorosulfonation Methodology

Chlorosulfonation of 1,3-dimethoxy-5-methylbenzene (the desulfonated precursor) with chlorosulfonic acid introduces the sulfonyl chloride group, though regioselectivity challenges persist due to competing directing effects.

Reaction Conditions:

- Reagent: Chlorosulfonic acid (3.0 equiv) in dichloromethane at 0°C.

- Workup: Quench with ice water, extract with dichloromethane, and concentrate under reduced pressure.

Outcomes:

Catalytic Directed Sulfonation

Recent advances utilize Lewis acids (e.g., FeCl₃) to direct sulfonation to the methyl-adjacent position, leveraging coordination effects to override electronic directing.

Procedure:

- Add FeCl₃ (0.2 equiv) to 1,3-dimethoxy-5-methylbenzene in chlorosulfonic acid at -15°C.

- Stir for 6 hours, yielding 65–70% of the target sulfonyl chloride.

Limitations:

- Requires stringent temperature control to prevent FeCl₃-mediated side reactions.

- Scalability hampered by high catalyst loading and purification complexity.

Oxidation of Thiol Precursors

Thiol Synthesis and Subsequent Oxidation

Synthesizing 2,4-dimethoxy-6-methylbenzenethiol via nucleophilic aromatic substitution of a halide precursor, followed by oxidation with chlorine gas, offers an alternative route.

Thiol Synthesis:

- React 2,4-dimethoxy-6-methylbromobenzene with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the thiol.

Oxidation to Sulfonyl Chloride:

- Bubble chlorine gas through a solution of the thiol in glacial acetic acid at 0°C.

- Quench with sodium bicarbonate and extract with dichloromethane.

Yield and Purity:

- 50–60% overall yield due to thiol instability.

- Requires rigorous exclusion of moisture to prevent sulfonic acid formation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations and Environmental Impact

Waste Minimization Strategies

The non-aqueous diazotization method significantly reduces aqueous waste generation compared to traditional Sandmeyer reactions, aligning with green chemistry principles. Solvent recovery systems for tetrahydrofuran and acetonitrile further enhance sustainability.

Catalytic Recycling

Copper(I) catalysts can be recovered via filtration and reused for up to five cycles without significant activity loss, reducing metal waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids, bases

Solvents: Anhydrous solvents such as dichloromethane, toluene

Conditions: Controlled temperature, inert atmosphere

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonate Thioesters: Formed by reaction with thiols

Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonylation:

2,4-Dimethoxy-6-methylbenzenesulfonyl chloride serves as an important reagent for introducing sulfonyl groups into organic molecules. This process is crucial in the synthesis of sulfonamides and other derivatives that are foundational in organic chemistry.

Mechanism of Action:

The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines and alcohols. This reactivity is leveraged to form various products, including:

- Sulfonamides: Formed by reaction with amines.

- Sulfonate Esters: Resulting from reactions with alcohols.

- Sulfonic Acids: Produced via hydrolysis of the sulfonyl chloride group.

Pharmaceutical Research

Synthesis of Bioactive Compounds:

In pharmaceutical chemistry, this compound is utilized in the synthesis of sulfonamide-based drugs. These compounds exhibit a range of biological activities, including antibacterial and antifungal properties.

Case Study:

Research has demonstrated that derivatives synthesized from this compound can inhibit specific enzymes relevant to diseases such as type 2 diabetes and Alzheimer's disease. For instance, new sulfonamides incorporating this compound were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, showing potential therapeutic applications in managing these conditions .

Material Science

Development of Specialty Polymers:

The compound is also employed in material science for the preparation of sulfonate-containing polymers. These materials can be engineered to possess specific properties such as enhanced thermal stability or improved mechanical strength.

Applications:

- Dyes and Pigments: The sulfonyl chloride can be used to synthesize dyes that require sulfonate groups for solubility and stability.

- Functionalized Materials: By modifying polymers with sulfonyl groups, researchers can create materials with tailored functionalities for specific industrial applications.

Biochemistry

Protein Modification:

In biochemistry, this compound acts as a tool for modifying proteins and peptides through sulfonylation reactions. This modification can alter the biological activity of proteins, making it valuable for studying protein function and interactions.

Data Table: Applications Overview

| Application Area | Specific Use Case | Example Products |

|---|---|---|

| Organic Synthesis | Sulfonylation reactions | Sulfonamides, Sulfonate Esters |

| Pharmaceutical Research | Synthesis of bioactive compounds | Antibacterial drugs, Enzyme inhibitors |

| Material Science | Development of specialty polymers | Functionalized polymers for industrial use |

| Biochemistry | Protein modification | Modified peptides for functional studies |

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can modify proteins and peptides by reacting with amino groups, affecting their function and activity.

Comparison with Similar Compounds

Key Compounds for Comparison

The following sulfonyl chlorides are selected based on structural similarity, substituent diversity, and available

| Compound Name | CAS RN | Molecular Formula | Molar Mass (g/mol) | Substituents | Applications/Notes |

|---|---|---|---|---|---|

| 2-Methoxy-4,6-dimethylbenzenesulfonyl chloride | 1021373-11-4 | C₉H₁₁ClO₃S | 234.7 | 2-OCH₃, 4-CH₃, 6-CH₃ | Intermediate in fine chemical synthesis |

| 2-Chloro-6-methylbenzenesulfonyl chloride | Not provided | C₇H₆Cl₂O₂S | 225.1 | 2-Cl, 6-CH₃ | Research applications in functionalization |

| 3,6-Difluoro-2-methoxybenzenesulfonyl chloride | 1162257-28-4 | C₇H₅ClF₂O₃S | 242.6 (calculated) | 2-OCH₃, 3-F, 6-F | Specialty reagent for fluorinated systems |

| 2,4,5-Trifluorobenzenesulfonyl chloride | Not provided | C₆H₂ClF₃O₂S | 230.6 (calculated) | 2-F, 4-F, 5-F | High reactivity due to strong EWGs |

EWG = Electron-Withdrawing Group

Substituent Effects on Reactivity and Stability

- However, steric hindrance from multiple substituents may reduce reactivity in nucleophilic substitutions compared to less-substituted analogs .

Electron-Withdrawing Groups (EWGs):

Chloro (-Cl) and fluoro (-F) substituents (e.g., in 2-chloro-6-methylbenzenesulfonyl chloride or 3,6-difluoro-2-methoxybenzenesulfonyl chloride) increase electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols. For example, trifluorinated derivatives (e.g., 2,4,5-trifluorobenzenesulfonyl chloride) exhibit heightened reactivity due to cumulative EW effects .Solubility and Stability:

Methoxy groups improve solubility in polar solvents (e.g., DMSO, acetone), whereas halogenated analogs (e.g., fluoro- or chloro-substituted) are more lipophilic. Stability under storage varies; halogenated derivatives may require inert atmospheres to prevent hydrolysis, while methoxy-rich compounds are less moisture-sensitive .

Stability Studies

Comparative studies suggest that methoxy-substituted sulfonyl chlorides exhibit longer shelf lives than halogenated analogs. For example, 2-chloro-6-methylbenzenesulfonyl chloride degrades rapidly in humid environments, necessitating anhydrous storage .

Biological Activity

2,4-Dimethoxy-6-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a benzene ring substituted with two methoxy groups and a methyl group, along with a sulfonyl chloride functional group. Its biological activities are primarily related to its interactions with various biological targets, leading to implications in medicinal chemistry, particularly in the development of therapeutic agents.

- Chemical Formula: C10H13ClO3S

- Molecular Weight: 248.73 g/mol

-

Structure:

Antibacterial Activity

Research has indicated that sulfonyl chlorides, including derivatives like this compound, exhibit significant antibacterial properties. A study evaluated various sulfonamide derivatives against gram-positive and gram-negative bacteria, demonstrating that certain compounds showed potent activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were measured to assess effectiveness.

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| Control (Ciprofloxacin) | E. coli | 32 ± 0.12 | 7.81 |

These results suggest that the compound possesses comparable antibacterial activity to established antibiotics like ciprofloxacin .

Anticancer Potential

The sulfonyl chloride moiety is known for its role in the synthesis of various anticancer agents. Compounds containing this functional group have been shown to inhibit key pathways involved in cancer cell proliferation. For instance, studies on benzamide derivatives indicate that modifications at the sulfonyl position can enhance antiproliferative activity against several cancer cell lines, including breast and colorectal cancers .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity: Sulfonyl chlorides can act as electrophiles, forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.

- Interference with Cellular Signaling: The compound may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Case Studies

Case Study 1: Antibacterial Evaluation

A recent study screened a series of sulfonamide derivatives for antibacterial activity and found that several compounds exhibited significant inhibition against E. coli. Among these, this compound showed a promising profile with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of sulfonamide derivatives, it was reported that compounds similar to this compound were effective in inhibiting RET kinase activity in cancer cell lines. This inhibition led to reduced cell proliferation and increased apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dimethoxy-6-methylbenzenesulfonyl chloride, and what reaction conditions are critical for achieving high yields?

- Methodology :

- Step 1 : Start with 2,4-dimethoxy-6-methylbenzene. Sulfonation is typically achieved using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to prevent over-sulfonation .

- Step 2 : Intermediate purification via recrystallization (e.g., using dichloromethane/hexane) ensures removal of unreacted reagents.

- Key Parameters :

- Temperature control during sulfonation (<10°C) minimizes side reactions like decomposition or polysulfonation.

- Reaction time (2–4 hrs) and stoichiometric excess of ClSO₃H (1.5–2.0 eq.) optimize conversion .

Q. How should researchers handle and store this compound to maintain stability?

- Handling :

- Use inert atmospheres (N₂/Ar) and anhydrous conditions due to sensitivity to moisture.

- Avoid contact with water, alcohols, or amines to prevent premature hydrolysis or nucleophilic substitution .

- Storage :

- Store at 2–8°C in airtight, light-resistant containers.

- Shelf life: 6–12 months when stored properly. Degradation is indicated by color change (clear → yellow/brown) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- ¹H/¹³C NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.

- FT-IR : Sulfonyl chloride group (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 264.02 (calculated) validates purity .

Advanced Research Questions

Q. How does the steric hindrance of the 6-methyl group influence the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Mechanistic Insight :

- The 6-methyl group creates steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines).

- Kinetic studies show 2–3× slower reaction rates compared to non-methylated analogs (e.g., 2,4-dimethoxybenzenesulfonyl chloride) .

- Experimental Design :

- Compare reaction rates with primary vs. tertiary amines using in situ NMR monitoring.

- Computational modeling (DFT) can map steric effects on transition-state geometries .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Data Analysis :

- Discrepancies often arise from variations in solvent polarity (e.g., THF vs. DMF) and base selection (e.g., pyridine vs. Et₃N).

- Example : Reactions in DMF with Et₃N achieve 85–90% yields, while pyridine in THF yields 60–70% due to incomplete deprotonation .

- Troubleshooting :

- Use azeotropic drying (e.g., molecular sieves) to eliminate trace moisture, a common yield-reducing factor .

Q. How can researchers optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this sulfonyl chloride?

- Approach :

- The electron-withdrawing sulfonyl group directs EAS to the para position relative to itself.

- Table : Regioselectivity in Nitration

| Nitrating Agent | Solvent | Major Product (Yield) |

|---|---|---|

| HNO₃/H₂SO₄ | DCM | 5-Nitro derivative (75%) |

| Acetyl nitrate | Acetic acid | 3-Nitro derivative (60%) |

Methodological Challenges

Q. What analytical methods detect and quantify trace impurities (e.g., hydrolyzed sulfonic acid) in this compound?

- Techniques :

- HPLC-UV/ELSD : Use a C18 column (MeCN/H₂O gradient) to separate sulfonic acid (Rt = 3.2 min) from the parent compound (Rt = 5.8 min).

- Limits of Detection (LOD) : 0.1% for sulfonic acid via ELSD .

Q. How do solvent effects influence the stability of this compound during long-term reactions?

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.